molecular formula C8H16NO2P B14439299 N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine CAS No. 78749-63-0

N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine

Katalognummer: B14439299
CAS-Nummer: 78749-63-0
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: LTBILUNWZGTDCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is an organic compound that features a unique dioxaphospholane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorodichloridate precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phospholane derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylethylenediamine: A related compound with similar amine functionality but different structural features.

    N,N-Diethyl-N-methylamine: Another related compound with a different substitution pattern on the nitrogen atom.

Uniqueness

N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amine-containing compounds and contributes to its specific reactivity and applications.

Eigenschaften

CAS-Nummer

78749-63-0

Molekularformel

C8H16NO2P

Molekulargewicht

189.19 g/mol

IUPAC-Name

N,N-diethyl-4,5-dimethyl-1,3,2-dioxaphosphol-2-amine

InChI

InChI=1S/C8H16NO2P/c1-5-9(6-2)12-10-7(3)8(4)11-12/h5-6H2,1-4H3

InChI-Schlüssel

LTBILUNWZGTDCP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1OC(=C(O1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.